molecular formula C18H19ClN2O2S B3676532 N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide

N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide

Cat. No.: B3676532
M. Wt: 362.9 g/mol
InChI Key: JIFVDNQHFHQINZ-UHFFFAOYSA-N
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Description

N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a thiourea group, a chlorinated aromatic ring, and a benzamide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Properties

IUPAC Name

N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S/c1-11(2)23-14-7-4-6-13(10-14)17(22)21-18(24)20-16-9-5-8-15(19)12(16)3/h4-11H,1-3H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFVDNQHFHQINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC(=CC=C2)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide typically involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with 3-(propan-2-yloxy)benzamide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition can be crucial in treating conditions associated with urease activity, such as peptic ulcers and kidney stones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiourea group, in particular, is significant for its role in enzyme inhibition and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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